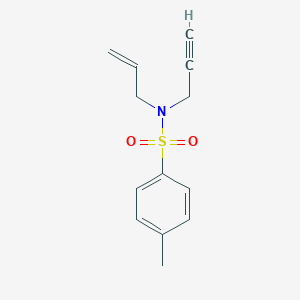
Benzenesulfonamide, 4-methyl-N-2-propenyl-N-2-propynyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 4-methyl-N-2-propenyl-N-2-propynyl- is a chemical compound that has a wide range of applications in scientific research. It is commonly referred to as MPPS and has been used in various studies to investigate its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.
Mecanismo De Acción
MPPS inhibits the activity of metalloproteases by binding to the zinc ion at the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function of breaking down extracellular matrix proteins. As a result, MPPS has been shown to have anti-inflammatory and anti-tumor effects.
Efectos Bioquímicos Y Fisiológicos
MPPS has been shown to have anti-inflammatory and anti-tumor effects. It has been shown to inhibit the activity of metalloproteases, which play a critical role in tissue remodeling and repair. Inhibition of metalloproteases by MPPS has been shown to reduce inflammation and prevent tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPPS in laboratory experiments is its ability to inhibit the activity of metalloproteases. This makes it a useful tool for investigating the role of metalloproteases in various biological processes. However, one of the limitations of using MPPS is its potential toxicity. MPPS has been shown to be toxic to certain cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of MPPS in scientific research. One area of interest is the development of MPPS analogs with improved potency and selectivity for specific metalloproteases. Another area of interest is the investigation of the role of metalloproteases in various diseases, such as cancer and arthritis. Additionally, the use of MPPS in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes.
Métodos De Síntesis
The synthesis of MPPS involves the reaction of 4-methylbenzenesulfonyl chloride with propargylamine and allylamine. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure MPPS.
Aplicaciones Científicas De Investigación
MPPS has been used in various scientific research studies due to its ability to inhibit the activity of metalloproteases. Metalloproteases are enzymes that are involved in the breakdown of extracellular matrix proteins, which play a critical role in tissue remodeling and repair. MPPS has been shown to inhibit the activity of metalloproteases by binding to the zinc ion at the active site of the enzyme.
Propiedades
Número CAS |
133886-40-5 |
|---|---|
Nombre del producto |
Benzenesulfonamide, 4-methyl-N-2-propenyl-N-2-propynyl- |
Fórmula molecular |
C13H15NO2S |
Peso molecular |
249.33 g/mol |
Nombre IUPAC |
4-methyl-N-prop-2-enyl-N-prop-2-ynylbenzenesulfonamide |
InChI |
InChI=1S/C13H15NO2S/c1-4-10-14(11-5-2)17(15,16)13-8-6-12(3)7-9-13/h1,5-9H,2,10-11H2,3H3 |
Clave InChI |
QITLNHICIUWDTD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC#C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC=C)CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



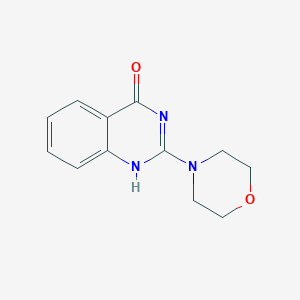
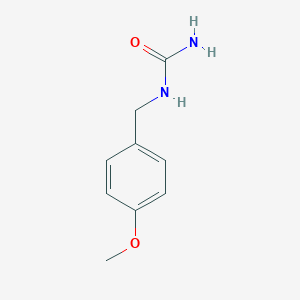
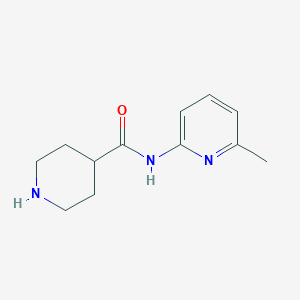
![2-(benzylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B184131.png)
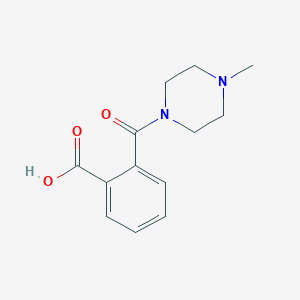
![2-(Morpholin-4-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B184135.png)
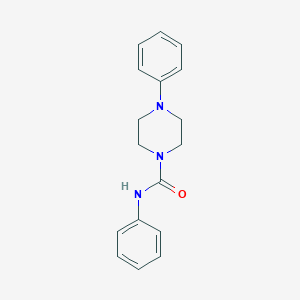
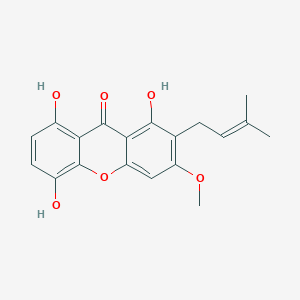
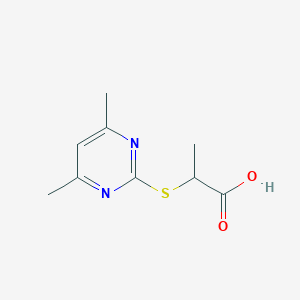
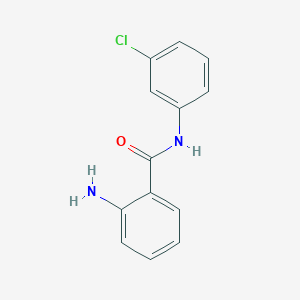
![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)
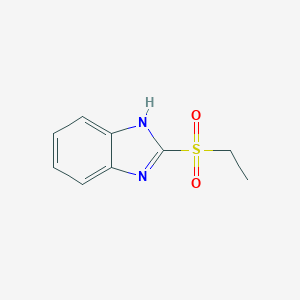
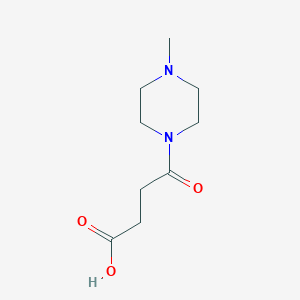
![[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184149.png)